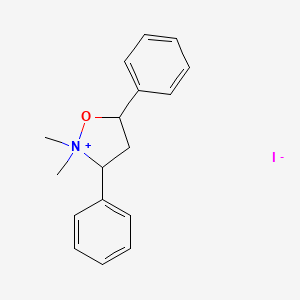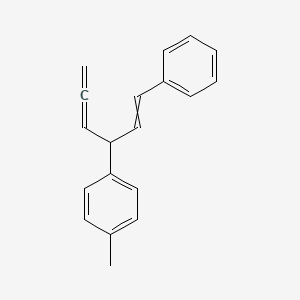
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenylhexa-1,4,5-trien-3-yl group
Métodos De Preparación
The synthesis of 1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylhexa-1,4,5-trien-3-yl intermediate: This can be achieved through a series of reactions starting from simpler aromatic compounds.
Coupling with methylbenzene: The intermediate is then coupled with methylbenzene under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the triene system.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene can be compared with similar compounds such as:
5-Methyl-1-phenylhexa-1,3,4-triene: This compound has a similar structure but differs in the position of the double bonds, leading to different chemical properties and reactivity.
Benzene, 1-(1,5-dimethylhexyl)-4-methyl-: Another related compound with variations in the alkyl substituents on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
87639-16-5 |
|---|---|
Fórmula molecular |
C19H18 |
Peso molecular |
246.3 g/mol |
InChI |
InChI=1S/C19H18/c1-3-7-18(19-13-10-16(2)11-14-19)15-12-17-8-5-4-6-9-17/h4-15,18H,1H2,2H3 |
Clave InChI |
LPIDFQNCOZJZAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C=CC2=CC=CC=C2)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)

![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
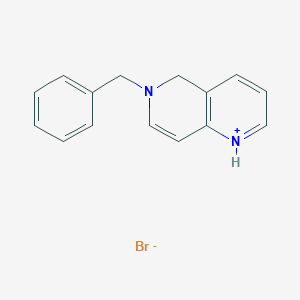

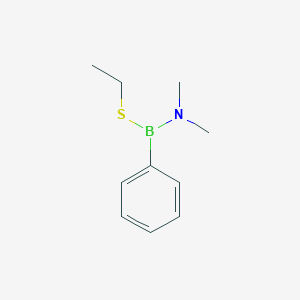
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
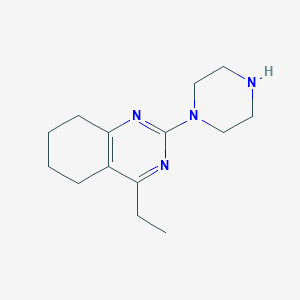
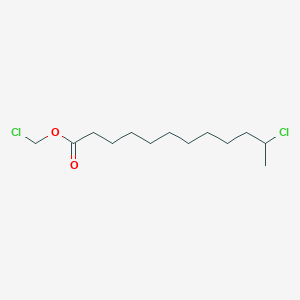
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
